molecular formula C15H18BF3O2 B2899676 (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1073354-88-7

(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B2899676
CAS No.: 1073354-88-7
M. Wt: 298.11
InChI Key: RYHKLBBQXCSAQZ-CMDGGOBGSA-N
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Description

Trifluoromethyl compounds are widely used in the field of pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties . The trifluoromethyl group plays an increasingly important role in these fields .


Synthesis Analysis

Trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, trifluoromethylation of carbon-centered radical intermediates has been described . Also, electrochemically generated trifluoromethyl radicals have been used in reactions with aryl alkynes .


Molecular Structure Analysis

While specific structural analysis for the requested compound is not available, it’s known that trifluoromethyl groups can significantly influence the molecular structure of the compounds they are part of, affecting their reactivity and other properties .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they have been successfully utilized in C–F bond activation in a CF3 group .


Physical and Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties. For example, 3-(Trifluoromethyl)styrene has properties such as a density of 1.2±0.1 g/cm3, boiling point of 149.4±0.0 °C at 760 mmHg, and vapour pressure of 5.1±0.2 mmHg at 25°C .

Scientific Research Applications

Fluorescence Probes for Detecting Hydrogen Peroxide

A series of boronate ester fluorescence probes, including derivatives of (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, have been synthesized for detecting hydrogen peroxide (H2O2). These probes exhibited varied fluorescence responses to H2O2, demonstrating their potential in biochemical applications (Lampard et al., 2018).

Synthesis of Novel Boron-Containing Compounds

Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These compounds are intermediates for producing boron-containing stilbene derivatives, which are significant in developing new materials for technologies like LCD displays and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Continuous Flow Synthesis

A scalable process has been developed for the preparation of a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This continuous-flow process efficiently produced large quantities of the key propargylation reagent, highlighting its industrial-scale synthesis potential (Fandrick et al., 2012).

Development of Silicon-Based Drugs and Odorants

A derivative of 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of biologically active compounds, demonstrating its application in pharmaceutical and fragrance industries (Büttner et al., 2007).

Electrochemical Properties and Reactions

Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted. This study provides insights into the electrochemical behavior of these compounds, which is essential for developing advanced materials and chemical sensors (Tanigawa et al., 2016).

Safety and Hazards

Safety data sheets for similar compounds indicate that trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl compounds continue to be of interest in various fields. For instance, they are being explored for use in organic light-emitting diodes , and research continues on the development of new synthetic methods for the construction of C(sp3, sp2, and sp)–CF3 bonds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHKLBBQXCSAQZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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